3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-hydroxypropanoic acid
CAS No.:
Cat. No.: VC18045458
Molecular Formula: C23H25NO5
Molecular Weight: 395.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H25NO5 |
|---|---|
| Molecular Weight | 395.4 g/mol |
| IUPAC Name | 3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-hydroxypropanoic acid |
| Standard InChI | InChI=1S/C23H25NO5/c25-21(22(26)27)13-15-9-11-24(12-10-15)23(28)29-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20-21,25H,9-14H2,(H,26,27) |
| Standard InChI Key | KTJOVRDUFNHXMZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1CC(C(=O)O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a piperidine ring substituted at the 4-position with a hydroxypropanoic acid side chain. The piperidine nitrogen is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, a staple in modern peptide chemistry. The Fmoc moiety provides steric protection and enables selective deprotection under mild basic conditions, a property critical for sequential peptide assembly .
The IUPAC name, 3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-hydroxypropanoic acid, systematically describes its structure:
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Piperidin-4-yl: A six-membered saturated ring with one nitrogen atom.
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2-hydroxypropanoic acid: A carboxylic acid with a hydroxyl group on the β-carbon.
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Fmoc group: A fluorenylmethyl-based carbamate protecting group.
Synthesis and Manufacturing
Solvent and Base Compatibility
Studies on analogous Fmoc-protected amines reveal that polar aprotic solvents (e.g., DMF, DMSO) are optimal for synthesis, while binary solvent systems (e.g., DMSO/EtOAc) enhance reaction kinetics. Pyrrolidine and piperidine are common bases for Fmoc deprotection, though pyrrolidine shows faster kinetics in less polar mixtures (e.g., DOL) .
Applications in Peptide Synthesis
Role in Solid-Phase Peptide Synthesis (SPPS)
The compound’s Fmoc group enables temporary protection of the piperidine nitrogen during SPPS. Key advantages include:
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Orthogonal Deprotection: Removable with 20% piperidine/DMF without affecting acid-labile side chains.
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Reduced Side Reactions: The bulky Fmoc group minimizes diketopiperazine (DKP) formation by sterically hindering cyclization .
Peptidomimetic Design
Incorporating this piperidine derivative into peptidomimetics enhances:
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Metabolic Stability: Resistance to protease cleavage due to non-natural backbone geometry.
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Bioavailability: The hydroxypropanoic acid moiety improves solubility in physiological matrices.
Physicochemical Properties
Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C23H25NO5 |
| Molecular Weight | 395.4 g/mol |
| IUPAC Name | 3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-hydroxypropanoic acid |
| Canonical SMILES | C1CN(CCC1CC(C(=O)O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| InChI Key | KTJOVRDUFNHXMZ-UHFFFAOYSA-N |
| PubChem CID | 167717577 |
Solubility and Stability
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Solubility: High in DMF (>50 mg/mL), moderate in DMSO (~20 mg/mL), and low in aqueous buffers (<1 mg/mL at pH 7.4).
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Stability: Stable at -20°C for >2 years; degrades in acidic conditions (pH <4) via Fmoc carbamate hydrolysis .
Future Research Directions
Expanding Solvent Systems
Recent work demonstrates that 2-methyltetrahydrofuran (2-Me-THF) and cyclopentyl methyl ether (CPME) could replace traditional solvents like DMF, reducing environmental impact while maintaining reaction efficiency .
Automated Synthesis Platforms
Integration into robotic SPPS systems could streamline the production of complex peptides, leveraging the compound’s reliability in iterative deprotection cycles .
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